![molecular formula C19H23NO3 B14609898 Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- CAS No. 59734-55-3](/img/structure/B14609898.png)
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is an organic compound characterized by its complex structure, which includes a benzene ring, a propanamide group, and methoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by amide formation. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 with Pd/C catalyst.
Substitution: Br2 in the presence of iron (Fe) or HNO3 with sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Phenethylamine, p-methoxy-α-methyl-
- Phenethylamine, p-methoxy-N,α-dimethyl-
- 4-Methoxyphenethylamine
Comparison: Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific structural features, such as the propanamide group and methoxy substituents. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
59734-55-3 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H23NO3/c1-22-17-9-6-15(7-10-17)12-13-20-19(21)11-8-16-4-3-5-18(14-16)23-2/h3-7,9-10,14H,8,11-13H2,1-2H3,(H,20,21) |
Clé InChI |
GYVLHBKLHXNMSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


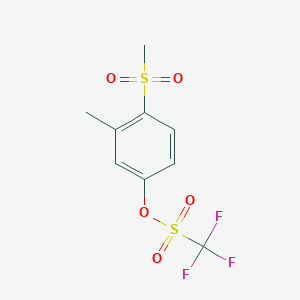


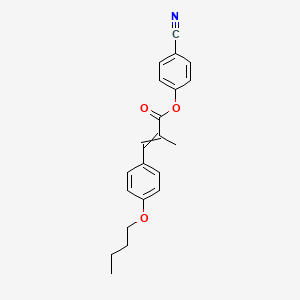
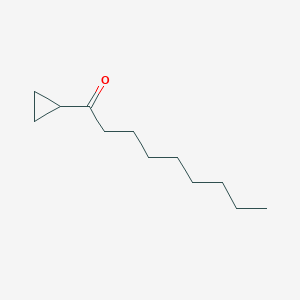
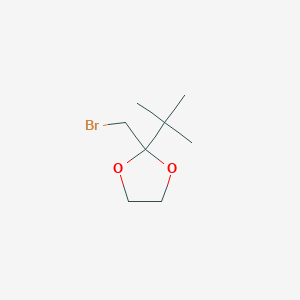


![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)

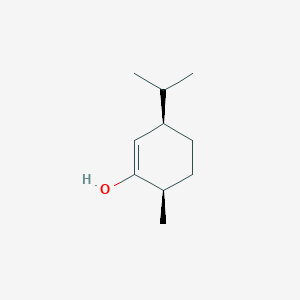
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
